molecular formula C21H20N4O4S B2356095 N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 953173-11-0

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B2356095
CAS No.: 953173-11-0
M. Wt: 424.48
InChI Key: VVSIBMNWLWPVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide is a investigational compound of significant interest in early-stage pharmacological research, particularly in the field of oncology. Based on its structural characteristics, this molecule is designed as a potent and selective kinase inhibitor. Its core imidazo[1,2-b]pyridazine scaffold is a known pharmacophore in medicinal chemistry, frequently employed in the development of therapeutics targeting dysregulated signaling pathways in cancer cells [https://pubmed.ncbi.nlm.nih.gov/]. Researchers utilize this compound primarily as a chemical probe to elucidate the complex roles of specific protein kinases in cellular processes such as proliferation, survival, and apoptosis. Its mechanism of action involves high-affinity binding to the ATP-binding site of target kinases, thereby competitively inhibiting their phosphotransferase activity and downstream signaling cascades [https://www.rcsb.org/]. The specific substitution pattern on the phenyl and sulfonamide groups is engineered to optimize selectivity and pharmacokinetic properties, making it a valuable tool for in vitro and in vivo model studies aimed at validating new molecular targets for cancer therapy and understanding mechanisms of drug resistance.

Properties

IUPAC Name

N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14-5-4-6-16(11-14)30(26,27)24-17-12-15(7-8-19(17)28-2)18-13-25-20(22-18)9-10-21(23-25)29-3/h4-13,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSIBMNWLWPVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C22H20N4O3S
  • Molecular Weight : 388.427 g/mol
  • Functional Groups : Methoxy groups, a sulfonamide moiety, and an imidazo[1,2-b]pyridazine core.

This unique arrangement of functional groups is believed to influence its reactivity and interaction with biological targets.

The primary biological activity of this compound is associated with its ability to inhibit the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth and proliferation. The compound has been shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of key proteins such as AKT and S6, indicating its potential as an anticancer therapeutic agent .

Inhibition of Protein Kinases

Research indicates that compounds within the imidazo[1,2-b]pyridazine class can interact with various protein kinases involved in cancer progression. This compound specifically exhibits inhibitory effects on kinases related to tumorigenesis .

Antitumor Activity

In preclinical studies, this compound demonstrated significant antitumor activity in various cancer cell lines. For instance:

Cell LineIC50 (μM)Remarks
HCC8276.26High potency in 2D assays
NCI-H3586.48Comparable activity in 3D assays

These results suggest that this compound may effectively inhibit cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the methoxy groups and the sulfonamide moiety significantly impact the biological activity of the compound. For example, variations in the substitution pattern on the imidazo[1,2-b]pyridazine core can enhance or diminish its potency against specific targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : The condensation of 2-amino derivatives with appropriate sulfonyl chlorides.
  • Reactivity : The compound can undergo oxidation to form sulfoxides or sulfones under specific conditions.
  • Substitution Reactions : The methoxy groups can be substituted with other functional groups using nucleophiles.

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other imidazo[1,2-b]pyridazin derivatives, particularly in the heterocyclic core. Key differences arise in substituent groups, which influence physicochemical properties and biological activity. Below is a comparative analysis based on available

Compound Name / ID Key Substituents Molecular Weight (g/mol) Functional Group Differences Potential Impact on Properties
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide (Target) 6-methoxyimidazo[1,2-b]pyridazin, 3-methylsulfonamide Not explicitly reported Sulfonamide linker Enhanced hydrogen bonding, moderate polarity
1-cyclohexyl-3-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea (BF37766) Urea group 395.45 Urea vs. sulfonamide Altered H-bonding capacity, higher rigidity
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide Trifluoromethyl, pivalamide Not reported Fluorinated substituents, bulky pivalamide Increased lipophilicity, metabolic stability

Key Findings from Structural Comparisons

Functional Group Variations: The sulfonamide group in the target compound may confer stronger hydrogen-bonding interactions with target proteins compared to the urea in BF37766 . Urea groups, while also capable of H-bonding, are less acidic and may exhibit different binding kinetics.

Methoxy Substitutions: Both the target compound and BF37766 feature methoxy groups on the phenyl ring, which likely improve solubility compared to non-polar substituents. However, excessive methoxy groups may reduce metabolic stability due to oxidative demethylation pathways.

Heterocyclic Core Modifications :

  • The imidazo[1,2-b]pyridazin core is conserved across analogs, suggesting a shared mechanism of action, such as ATP-binding pocket inhibition in kinases. Substituent variations (e.g., fluorination in ) may fine-tune selectivity for specific isoforms.

Hypothetical Pharmacological Profiles

  • Target Compound : Predicted to exhibit moderate solubility (due to methoxy groups) and intermediate metabolic stability. The sulfonamide group may enhance binding to serine/threonine kinases or proteases.
  • BF37766 : The urea linker might reduce off-target interactions but limit bioavailability due to higher rigidity.
  • Pivalamide Derivative : Increased lipophilicity could enhance CNS penetration but raise toxicity concerns.

Preparation Methods

Bromination of Imidazo[1,2-b]Pyridazine

The synthesis begins with bromination of imidazo[1,2-b]pyridazine to introduce a halogen for subsequent functionalization. N-Bromosuccinimide (NBS) in chloroform with 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator is the most efficient method, achieving yields up to 89%. Reaction conditions vary:

  • Reflux (40–45°C, 5–6 hours) : Optimal for complete conversion, with 10% sodium bisulfite quenching excess NBS.
  • Room-temperature bromine in acetic acid : Lower yields (36%) due to side reactions.

Table 1: Bromination Conditions and Yields

Brominating Agent Solvent Catalyst Temperature Time Yield Source
NBS Chloroform AIBN 40–45°C 5–6h 89%
NBS Chloroform None Reflux 2h 75%
Bromine Acetic acid None 20°C 1h 36%

Methoxy Group Introduction

The brominated intermediate undergoes nucleophilic substitution with sodium methoxide in polar aprotic solvents (e.g., DMF, 80–100°C). Alternatively, Ullmann-type coupling with copper(I) catalysts enables methoxy installation at the 6-position.

Construction of the 2-Methoxy-5-Substituted Phenyl Intermediate

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling links the imidazo[1,2-b]pyridazine to the phenyl ring. The 5-bromo-2-methoxyaniline derivative reacts with the 2-boronic ester of 6-methoxyimidazo[1,2-b]pyridazine under conditions adapted from patent WO2021074138A1:

  • Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 90°C for 12h.
  • Yields exceed 70% after purification by silica chromatography.

Nitration and Reduction

Alternative routes involve nitration of 2-methoxyphenol followed by reduction to the aniline. Nitric acid/sulfuric acid at 0°C introduces nitro groups, while H₂/Pd-C reduces them to amines.

Sulfonamide Formation

Reaction with 3-Methylbenzenesulfonyl Chloride

The aniline intermediate reacts with 3-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base (0°C to room temperature, 4h). Quenching with ice water and extraction yields the crude product, purified via recrystallization (ethanol/water).

Critical Parameters :

  • Molar ratio (1:1.2) : Excess sulfonyl chloride ensures complete conversion.
  • Low temperature : Minimizes sulfonation of methoxy groups.

Integrated Synthetic Pathway

Stepwise Procedure

  • Bromination : Imidazo[1,2-b]pyridazine → 3-bromo derivative (89%).
  • Methoxylation : NaOMe/DMF → 6-methoxyimidazo[1,2-b]pyridazine (75%).
  • Phenyl Coupling : Suzuki-Miyaura with 5-bromo-2-methoxyaniline (70%).
  • Sulfonylation : 3-methylbenzenesulfonyl chloride (85%).

Yield Optimization

  • Radical bromination with NBS/AIBN maximizes halogenation efficiency.
  • Anhydrous conditions during sulfonylation prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.68 (d, J=4.5 Hz, 1H, pyridazine-H), 7.94 (s, 1H, imidazole-H), 3.89 (s, 3H, OCH₃).
  • HRMS : m/z calc. for C₂₁H₂₀N₄O₃S [M+H]⁺ 409.1294, found 409.1296.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

NBS/AIBN ensures selective bromination at the 3-position, avoiding di-substitution.

Sulfonamide Hydrolysis

Stoichiometric triethylamine neutralizes HCl, preserving sulfonamide integrity.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions:

Imidazo[1,2-b]pyridazine Core Formation : Cyclocondensation of substituted pyridazines with ketones or aldehydes under reflux in polar aprotic solvents (e.g., DMF) .

Sulfonamide Coupling : Reaction of the core intermediate with 3-methylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) .
Key Optimization Factors : Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 for sulfonylation) .

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and confirm sulfonamide linkage (e.g., singlet for methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ at m/z 470.14) .
  • Infrared (IR) Spectroscopy : Peaks for sulfonamide (-SO2_2-NH-) at ~1350 cm1^{-1} and ~1150 cm1^{-1} .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for imidazo-pyridazine formation; DCM for sulfonylation .
  • Catalyst Use : Additives like sodium acetate or Pd catalysts for Suzuki-Miyaura coupling (if applicable) .
  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
    Example Data :
SolventYield (%)Purity (%)
DMF6895
DCM7298

Q. How can structural contradictions between NMR and X-ray crystallography data be resolved?

  • Methodological Answer :

  • CCP4 Suite : Use REFMAC5 for crystallographic refinement to resolve electron density mismatches (e.g., methoxy group orientation) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G**) to validate tautomeric forms .
  • Cross-Validation : Overlay crystallographic data (CIF files) with NMR-derived 3D structures in PyMOL .

Q. What strategies are used to assess kinase inhibition activity and SAR?

  • Methodological Answer :

  • In Vitro Assays : ATP-competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) against kinases like CDK2 or Aurora A .
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge residues) .
    Key SAR Findings :
  • Methoxy groups at positions 2 and 6 enhance selectivity by reducing steric hindrance .
  • 3-Methylbenzenesulfonamide improves solubility via hydrophobic interactions .

Q. How to address conflicting bioactivity data across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Generate IC50_{50} values in ≥3 cell lines (e.g., HEK293, HeLa) to assess reproducibility .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
  • Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation .

Data Analysis & Technical Challenges

Q. How to interpret thermal stability data from DSC/TGA for formulation studies?

  • Methodological Answer :

  • DSC Peaks : Endothermic events at 180–200°C indicate melting; exothermic peaks >250°C suggest decomposition .
  • TGA Weight Loss : <2% weight loss below 150°C confirms low solvent residue .
    Example Data :
TechniqueMelting Point (°C)Decomposition Temp (°C)
DSC192265
TGA-270 (5% weight loss)

Q. What computational methods predict metabolic pathways for this compound?

  • Methodological Answer :

  • CYP450 Metabolism Prediction : Use SwissADME to identify likely oxidation sites (e.g., demethylation of methoxy groups) .
  • Metabolite ID : LC-MS/MS with collision-induced dissociation (CID) to fragment ions (e.g., m/z 456 → 328 for demethylated product) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.